This compound falls under the category of amines and aryl compounds. Its structure suggests it may exhibit interesting biological activities, particularly as a potential pharmacophore in drug development.
The synthesis of 1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine typically involves several key steps:
The reaction conditions typically include:
The molecular structure of 1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine can be summarized as follows:
The canonical SMILES representation for this compound is CC(CC1=CC=C(C=C1)OCC(F)(F)F)N
, indicating its complex structure involving multiple functional groups.
1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine can participate in various chemical reactions:
The mechanism of action for 1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine is primarily linked to its interaction with biological targets:
Experimental data on binding affinities and biological assays would provide further insights into its mechanism of action.
The physical and chemical properties of 1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine include:
These properties suggest that it may have favorable characteristics for use in pharmaceutical formulations.
The potential applications for 1-[4-(2,2,2-Trifluoroethoxy)phenyl]propan-1-amine span various fields:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7